molecular formula C13H20O B3025630 alpha-Damascone CAS No. 43052-87-5

alpha-Damascone

Cat. No.: B3025630
CAS No.: 43052-87-5
M. Wt: 192.3 g/mol
InChI Key: CRIGTVCBMUKRSL-FNORWQNLSA-N
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Mechanism of Action

Target of Action

Alpha-Damascone, a member of the rose ketones family, is primarily used in the fragrance and flavor industries . It contributes to the aroma of roses and other essential oils . The primary targets of this compound are the olfactory receptors that detect smell, contributing to the sensory experience of fragrance.

Biochemical Pathways

This compound is derived from the degradation of carotenoids . The biosynthesis begins with farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) reacting to produce geranylgeranyl pyrophosphate (GGPP). Two molecules of GGPP are condensed together to produce phytoene. Phytoene then goes through a series of desaturation reactions to produce lycopene. Lycopene undergoes two cyclization reactions to produce β-carotene. β-carotene reacts with O2 and the enzyme β-carotene ring hydroxylase producing zeaxanthin. Zeaxanthin then reacts with O2, NADPH (H+), and reduced ferredoxin [iron-sulfur] cluster in the presence of the enzyme zeaxanthin epoxidase (ZE) to produce violaxanthin. Violaxanthin then reacts with the enzyme neoxanthin synthase to form neoxanthin, the main precursor for β-damascenone .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and stability can affect its efficacy as a fragrance. It is recommended to avoid release to the environment due to potential toxicity . In case of accidental release, spillage should be collected .

Properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7-8,12H,6,9H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIGTVCBMUKRSL-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1C(=CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1C(=CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051912
Record name (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid with a fruity floral odour, Colourless to pale yellow liquid; Warm balsamic aroma
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name trans-alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

1 ml in 10 ml 95% alcohol (in ethanol), Practically insoluble to insoluble, Soluble (in ethanol)
Record name alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name trans-alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.928-0.938, 0.937-0.943
Record name alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name trans-alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

24720-09-0, 43052-87-5, 23726-94-5
Record name (±)-α-Damascone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24720-09-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Damascone, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butenone
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Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)-
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Record name (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Record name (E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Record name (Z)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
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Record name .ALPHA.-DAMASCONE, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the aroma profile of alpha-damascone, and where is it found naturally?

A1: this compound possesses a powerful and diffusive fruity aroma often described as reminiscent of apple, plum, and blackcurrant, with nuances of floral and woody notes. [] It is a naturally occurring volatile compound found in various fruits, including roses and grapes, contributing to their characteristic aromas. [, ]

Q2: How is this compound produced in nature?

A2: In plants like grapes, this compound is not directly present but exists as glycosidically bound precursors, specifically C13-norisoprenoids. [] These precursors are hydrolyzed by enzymes, releasing this compound and other volatile compounds that contribute to the aroma profile of the plant. []

Q3: Can the production of this compound be influenced by external factors?

A3: Yes, the concentration of this compound and its derivatives can be influenced by the enzymatic hydrolysis process. For instance, using certain fungal enzyme preparations like Rohapect C during hydrolysis can lead to the oxidation of 3-hydroxymegastigmanes, precursors to this compound, resulting in the formation of 3-oxo-alpha-damascone. [] This highlights the importance of choosing appropriate enzymatic methods for hydrolysis to control the final aroma profile.

Q4: What are the applications of this compound?

A4: Due to its potent and pleasant aroma, this compound is widely used as a fragrance ingredient in various products, including perfumes, cosmetics, and food flavorings. [, ] Its ability to impart fruity and floral notes makes it a versatile ingredient in creating complex aroma profiles.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C13H20O, and its molecular weight is 192.30 g/mol.

Q6: Are there any known safety concerns regarding the use of this compound as a fragrance ingredient?

A6: Toxicological and dermatological reviews have been conducted on this compound, and it is generally considered safe for use as a fragrance ingredient when used in accordance with relevant safety guidelines and regulations. []

Q7: Are there any known substitutes for this compound in fragrance applications?

A7: While this compound offers a unique aroma profile, other compounds like delta-damascone and beta-damascone share similar fruity characteristics and can be used as alternatives in fragrance formulations. [, ] The choice of substitute depends on the desired olfactory nuances and the overall composition of the fragrance.

Q8: Can you provide an example of a synthetic route for producing this compound?

A8: One method for synthesizing this compound involves a Lewis acid-catalyzed Diels-Alder reaction with inverse electron demand. [] This approach offers an alternative to traditional methods and highlights the ongoing research in developing efficient synthetic routes for this important fragrance compound.

Q9: Has there been research on enantioselective synthesis of this compound?

A9: Yes, researchers have developed highly enantioselective synthetic routes for both (R)-(+)- and (S)-(-)-alpha-damascone. [] This is particularly relevant as different enantiomers of a molecule can exhibit varying odor properties.

Q10: Has the biotransformation of this compound been studied?

A10: Yes, studies have investigated the biotransformation of this compound using microorganisms like Botrytis cinerea in grape must. [] This research identified various transformation products, including 3-oxo-alpha-damascone and gamma-damascenone, demonstrating the potential for biocatalytic modification of this compound to generate novel aroma compounds.

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